1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
Benzenesulfonic acid derivatives have been reported to inhibit human neutrophil elastase (hne), a serine protease involved in the degradation of proteins .
Mode of Action
These compounds may interact with their targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its potential role as an hne inhibitor, it may influence pathways related to protein degradation and inflammation .
Pharmacokinetics
Benzenesulfonic acid, a related compound, is known to be highly water-soluble , which could influence the bioavailability of this compound.
Result of Action
If it acts as an hne inhibitor, it could potentially reduce protein degradation and modulate inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method is the base-mediated coupling reaction, where benzenesulfonyl azides react with proline in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfides and thiols.
Substitution: Various substituted sulfonamides and sulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antibacterial, antitumor, and antiviral properties. It has shown potential in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid with similar chemical properties but lacks the pyrrolidine and carboxylic acid functionalities.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Sulfanilic acid: Contains an amino group instead of the hydroxypyrrolidine and carboxylic acid groups.
Uniqueness
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its combination of sulfonyl, hydroxypyrrolidine, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-8-6-10(11(14)15)12(7-8)18(16,17)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVNTOKMOUOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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